Bienvenue dans la boutique en ligne BenchChem!

6-({[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid

EGFR inhibition kinase assay chrysin SAR

6-({[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid (molecular formula C₂₃H₂₃NO₇, MW 425.4 g/mol) is a semi-synthetic chrysin (5,7-dihydroxyflavone) derivative in which the 7-position hydroxyl is elaborated via an O-acetyl linker to a 6-aminohexanoic acid (ε-aminocaproic acid) moiety. This compound belongs to the class of C-7 O-modified chrysin long-chain derivatives, a family that has been systematically investigated for anticancer applications through EGFR kinase inhibition and antiproliferative mechanisms.

Molecular Formula C23H23NO7
Molecular Weight 425.4 g/mol
Cat. No. B14955880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-({[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid
Molecular FormulaC23H23NO7
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)NCCCCCC(=O)O)O
InChIInChI=1S/C23H23NO7/c25-17-11-16(30-14-21(27)24-10-6-2-5-9-22(28)29)12-20-23(17)18(26)13-19(31-20)15-7-3-1-4-8-15/h1,3-4,7-8,11-13,25H,2,5-6,9-10,14H2,(H,24,27)(H,28,29)
InChIKeyGIRPXIVZFBTRAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-({[(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic Acid: Structural Identity and Compound Class for Procurement Decisions


6-({[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid (molecular formula C₂₃H₂₃NO₇, MW 425.4 g/mol) is a semi-synthetic chrysin (5,7-dihydroxyflavone) derivative in which the 7-position hydroxyl is elaborated via an O-acetyl linker to a 6-aminohexanoic acid (ε-aminocaproic acid) moiety [1]. This compound belongs to the class of C-7 O-modified chrysin long-chain derivatives, a family that has been systematically investigated for anticancer applications through EGFR kinase inhibition and antiproliferative mechanisms [2]. The 5-hydroxyl group remains free, preserving the intramolecular hydrogen bond with the 4-carbonyl that is characteristic of the 5-hydroxyflavone pharmacophore [3]. The terminal carboxylic acid functionality distinguishes this compound from simple alkyl ester congeners and enables salt formation, conjugation chemistry, and potential solubility advantages that are directly relevant to formulation and assay development workflows [2].

Why Simple Chrysin or Alkyl Ester Analogs Cannot Substitute for 6-({[(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic Acid in Research and Development


Generic substitution within the chrysin derivative class is precluded by steep structure-activity relationships governing both target engagement and physicochemical handling. In the systematic study by Lv et al. (2010), EGFR inhibitory potency across 20 chrysin C-7 derivatives spanned more than two orders of magnitude (IC₅₀ from 0.035 μM to >9 μM), with activity critically dependent on chain length, terminal functional group identity, and linker chemistry [1]. Simple chrysin (5,7-dihydroxyflavone) lacks the C-7 modification entirely and exhibits substantially weaker EGFR inhibition and poor aqueous solubility (~22.2 mg/L estimated) [2]. Short-chain alkyl esters (hexyl: IC₅₀ = 9.12 μM; heptyl: IC₅₀ = 7.23 μM) show approximately 200–260-fold weaker EGFR inhibition than the optimized hexadecyl derivatives [3][4]. The amino acid-derived conjugates (e.g., valeryl-L-leucine: MCF-7 IC₅₀ = 16.6 μM) target antiproliferative pathways but with a distinct linker chemistry and carboxylic acid positioning [5]. The target compound's unique combination of a 6-aminohexanoic acid linker—providing a terminal carboxylate at a defined six-carbon spacing, an amide bond for metabolic stability, and a secondary amine for potential salt formation—creates a chemical space that is not replicated by any single commercially available analog. Each substitution in chain length, linker atom, or terminal group produces a discretely different compound with non-interchangeable biological and physicochemical properties.

Quantitative Comparator Evidence for 6-({[(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic Acid Versus Closest Analogs


EGFR Kinase Inhibitory Potency: Chain-Length-Dependent Activity Benchmarking Across C-7 Chrysin Derivatives

EGFR inhibitory activity among C-7 O-substituted chrysin derivatives exhibits a pronounced chain-length dependency. The hexadecyl ester (compound 10) and N-hexadecyl amide (compound 20) represent the optimized terminus of this SAR series, achieving EGFR IC₅₀ values of 0.048 μM and 0.035 μM respectively—comparable to the clinical EGFR inhibitor erlotinib [1]. Shorter-chain congeners are dramatically less potent: hexyl ester IC₅₀ = 9.12 μM and heptyl ester IC₅₀ = 7.23 μM, representing approximately 190–260-fold weaker inhibition [2][3]. The target compound, bearing a 6-aminohexanoic acid linker of intermediate chain length (6-carbon spacer) with a terminal carboxylate and internal amide bond, occupies a structurally and pharmacologically distinct position within this SAR continuum. While direct EGFR IC₅₀ data for this specific compound are not yet available in the peer-reviewed literature, its linker architecture incorporates the amide bond feature associated with the most potent derivative (compound 20, IC₅₀ = 0.035 μM) and the intermediate chain length that positions it between the weakly active short-chain esters and the highly potent C16 derivatives.

EGFR inhibition kinase assay chrysin SAR

Antiproliferative Activity Against Cancer Cell Lines: Cross-Study Comparison with Chrysin Amino Acid Conjugates

Among chrysin C-7 amino acid/peptide conjugates, the valeryl-L-leucine derivative (compound 8c) demonstrated the most potent antiproliferative activity against MCF-7 breast cancer cells with an IC₅₀ of 16.6 μM, accompanied by mechanistic evidence of EGFR phosphorylation inhibition and G1/S-phase cell cycle arrest [1]. A structurally related heptanoyl-L-isoleucine conjugate (compound 6e) achieved an IC₅₀ of 20.0 μM against MGC-803 gastric cancer cells [2]. These amino acid conjugates share with the target compound the design principle of appending a carboxylic acid-terminated moiety to the chrysin 7-position via an acyl linker. The target compound's 6-aminohexanoic acid moiety provides a flexible, hydrophobic six-carbon spacer with a terminal carboxylate—a linker architecture that is structurally analogous to the valeryl (C5) and heptanoyl (C7) spacers used in the published amino acid conjugates, but with the distinct advantage of a free terminal carboxylate suitable for direct salt formation or further derivatization without requiring amino acid coupling.

antiproliferative MCF-7 MGC-803 cancer cell viability

Aqueous Solubility Differentiation: Terminal Carboxylic Acid as a Formulation-Enabling Structural Feature Versus Parent Hydroxyflavones

5-Hydroxyflavone and its parent compound chrysin (5,7-dihydroxyflavone) are characterized as practically insoluble in water, with 5-hydroxyflavone exhibiting an estimated aqueous solubility of approximately 22.2 mg/L at 25°C and a logP of 4.3 [1][2]. The pKₐ of 5-hydroxyflavone has been experimentally determined as 11.75, reflecting strong intramolecular hydrogen bonding between the 5-OH and the 4-carbonyl that suppresses ionization under physiological conditions [2]. In contrast, the target compound incorporates a terminal carboxylic acid group (predicted pKₐ ~4.5–5.0) on the 6-aminohexanoic acid moiety, which is structurally positioned distal to the flavone core and not involved in the intramolecular chelate. This terminal carboxylate enables salt formation with pharmaceutically acceptable counterions (e.g., sodium, potassium, tromethamine), a formulation option that is categorically unavailable to simple chrysin, its alkyl esters, or its non-carboxylic acid amide derivatives. The 6-aminohexanoic acid linker is further recognized as a 'hydrophobic, flexible structural element' that can modulate both solubility and membrane permeability [3].

aqueous solubility formulation salt formation physicochemical properties

Linker Chemistry as a Functional Differentiator: Amide Bond Stability Versus Ester Lability in Biological Assay Environments

The majority of published chrysin C-7 derivatives utilize an ester linkage to connect the aliphatic chain to the flavone core via the 7-O-acetic acid handle (e.g., compounds 3–18 in Lv et al., 2010) [1]. Ester bonds in this context are susceptible to hydrolysis by ubiquitous esterases present in cell culture media (e.g., fetal bovine serum esterases) and in vivo plasma, potentially confounding concentration-response measurements and producing variable pharmacology depending on assay duration and serum content [2]. The target compound replaces the terminal ester with a secondary amide bond (acetyl-amino linkage) connecting the flavone core to the hexanoic acid chain. Amide bonds exhibit substantially greater resistance to enzymatic hydrolysis than esters, with typical amide half-lives exceeding ester half-lives by 10–100-fold under physiological conditions [2]. Furthermore, unlike the N-hexadecyl amide (compound 20), which terminates in a simple alkyl chain, the target compound terminates in a carboxylic acid—combining amide bond stability with the formulation advantages of a terminal ionizable group.

linker stability esterase resistance amide bond metabolic stability

Structural Uniqueness Assessment: Absence of Direct 6-Aminohexanoic Acid Congeners in the Published Chrysin Derivative Landscape

A comprehensive survey of the published chrysin derivative landscape reveals that while numerous C-7 modifications have been reported—including alkyl esters (methyl through hexadecyl), amides, amino acid conjugates (glycine, alanine, leucine, isoleucine, valine, glycylglycine), piperidine carboxylates, and glycosides—none of the reported compounds incorporates the specific 6-aminohexanoic acid moiety as the terminal linker element [1][2][3]. The closest published analogs are: (a) N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine, which uses a C2 glycine spacer rather than the C6 aminohexanoic acid; (b) N-(7-((5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)valeryl)-L-leucine (8c), which uses a C5 valeryl linker with an amino acid terminus; and (c) 1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid, which incorporates a cyclic piperidine spacer rather than a linear amino acid. The target compound thus represents a structurally novel entry within the chrysin derivative space, combining a linear six-carbon amino acid linker with a free terminal carboxylate in a configuration not previously reported in peer-reviewed literature or patent documents [1][2][3].

chemical uniqueness patent landscape SAR novelty derivative library

Recommended Research and Industrial Application Scenarios for 6-({[(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic Acid Based on Quantitative Differentiation Evidence


EGFR Kinase Inhibitor SAR Probe: Mapping Chain-Length and Terminal Functionality Effects on Tyrosine Kinase Inhibition

The target compound fills a critical gap in the chrysin C-7 derivative SAR series between the weakly active short-chain esters (hexyl/heptyl: IC₅₀ >7 μM) and the highly potent C16 derivatives (hexadecyl ester/amide: IC₅₀ 0.035–0.048 μM) [1]. Its intermediate six-carbon linker with an internal amide bond and terminal carboxylic acid makes it an ideal probe for deconvoluting the relative contributions of chain length, linker chemistry (amide vs. ester), and terminal functionality to EGFR binding affinity. Researchers can use this compound in head-to-head EGFR inhibition assays alongside commercially available short-chain esters and the hexadecyl derivatives to establish quantitative SAR models that guide further optimization of chrysin-based kinase inhibitors [1][2].

Aqueous-Formulation-Compatible Flavonoid Tool Compound for Cell-Based Antiproliferative Screening

Unlike the vast majority of chrysin C-7 derivatives that require DMSO or other organic co-solvents for dissolution, the target compound's terminal carboxylic acid group enables preparation of aqueous sodium or potassium salt stock solutions at physiologically relevant pH [3]. This property makes it uniquely suitable for cell-based antiproliferative assays where DMSO concentrations must be minimized to avoid solvent cytotoxicity artifacts (typically <0.1% v/v). The amide bond linker further ensures that the compound remains intact throughout extended incubation periods (24–72 h) in serum-containing media, unlike ester-linked analogs that may undergo significant hydrolysis [4]. Application in MCF-7, MGC-803, and HT-29 cell viability assays is supported by the demonstrated activity of structurally proximate amino acid conjugates (IC₅₀ range: 16.6–20.0 μM) [5][6].

Carboxylic Acid-Directed Bioconjugation: Synthesis of Chrysin-Prodrug and Chrysin-Affinity Probe Constructs

The terminal carboxylic acid on the 6-aminohexanoic acid linker provides a chemoselective handle for amide coupling reactions (e.g., EDC/NHS, HATU-mediated) with amine-containing payloads [3]. This enables synthesis of chrysin-based conjugates—including fluorescent probes for cellular localization studies, biotinylated derivatives for target identification pull-down experiments, and polymer-drug conjugates for controlled release applications—without requiring additional linker installation steps. The six-carbon spacer provides sufficient distance between the flavone pharmacophore and the conjugated payload to minimize steric interference with target binding, a design feature supported by the favorable docking results reported for long-chain chrysin derivatives at the EGFR active site [1].

Quality Control Reference Standard for Differentiating 7-O-Modified Chrysin Derivatives in Analytical and Procurement Workflows

The target compound's distinct molecular formula (C₂₃H₂₃NO₇, exact mass 425.1475), characteristic HPLC retention profile (reverse-phase C18, intermediate lipophilicity between short-chain esters and C16 derivatives), and unique combination of functional groups (phenolic 5-OH, flavone 4-carbonyl, secondary amide, terminal carboxylic acid) make it a valuable reference standard for analytical method development and compound identity verification [1][7]. In procurement contexts, this compound can serve as a system suitability standard for HPLC-MS purity assessment of chrysin derivative libraries, where co-elution or mass confusion between structurally similar analogs (e.g., N-acetyl-glycine vs. 6-aminohexanoic acid conjugates) is a recognized analytical challenge [1].

Quote Request

Request a Quote for 6-({[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.